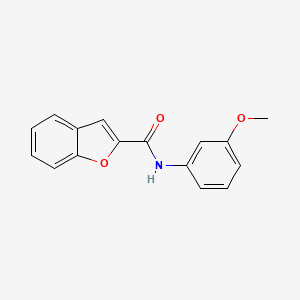

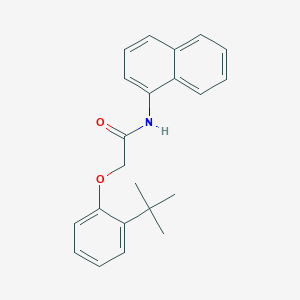

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the specific synthesis of “N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide” is not detailed in the available literature, studies on similar compounds provide insight into potential methods. Compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide have been synthesized using 'one-pot' reductive cyclization techniques involving specific reductive cyclizing agents and solvents (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of similar benzamide compounds has been characterized using techniques such as X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed insights into the geometrical parameters, electronic properties, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of molecules (Demir et al., 2015).

Aplicaciones Científicas De Investigación

Neuroprotective and Antioxidant Effects

The synthesis and evaluation of novel benzofuran-2-carboxamide derivatives have demonstrated promising neuroprotective and antioxidant activities. A study highlighted a series of these derivatives, which, when evaluated in primary cultured rat cortical neuronal cells and in vitro cell-free bioassays, showed considerable protection against NMDA-induced excitotoxic neuronal cell damage. Among these, a compound with -CH3 substitution showed potent neuroprotective action, comparable to known NMDA antagonists, suggesting its potential as a lead compound for neuroprotection against excitotoxic damage. Additionally, certain derivatives were found to exhibit ROS scavenging and moderate antioxidant activities, indicating their potential utility in managing oxidative stress-related conditions (Jungsook Cho et al., 2015).

Supramolecular Packing Motifs

N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates an innovative mode of molecular organization, exhibiting a π-stack surrounded by a triple helical network of hydrogen bonds. This structural organization suggests potential applications in the development of new materials, possibly influencing the properties of columnar liquid crystals and impacting material sciences in areas such as molecular electronics and photonics (M. Lightfoot et al., 1999).

Anti-Inflammatory and Analgesic Agents

Compounds derived from benzofuran-2-carboxamide have shown significant potential as anti-inflammatory and analgesic agents. A study on novel heterocyclic compounds derived from benzofuran-2-carboxamide indicated strong cyclooxygenase-1/2 inhibitory activities, with some compounds demonstrating high COX-2 selectivity indices, analgesic protection, and anti-inflammatory activity. These findings suggest the therapeutic potential of benzofuran-2-carboxamide derivatives in managing pain and inflammation (A. Abu‐Hashem et al., 2020).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including those with methoxy substituents, have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. The presence of methoxy (OCH3) substituents was found to enhance inhibition efficiency, suggesting potential applications in protecting industrial materials from corrosive damage. These findings contribute to the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal components in various industrial applications (Ankush Mishra et al., 2018).

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJMCOFQAKRRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

phosphinic acid](/img/structure/B5595561.png)

![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)

![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5595622.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)